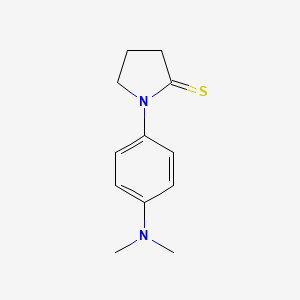
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione is a compound that features a pyrrolidine ring substituted with a dimethylamino group and a phenyl group
Métodos De Preparación
The synthesis of 1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione can be achieved through several routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine-2-thione under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism of action of 1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
1-(4-(Dimethylamino)phenyl)pyrrolidine-2-thione can be compared with other similar compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the dimethylamino and phenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-13(2)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
ALNLNGWIRQEHBU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2CCCC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
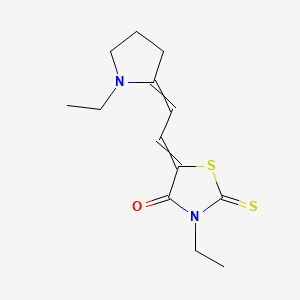
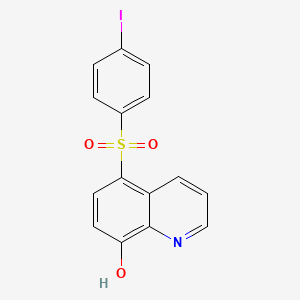
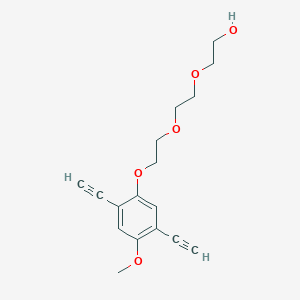
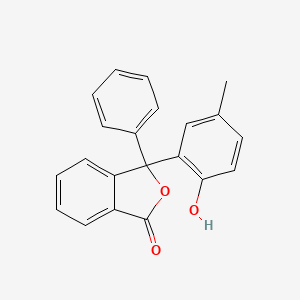
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
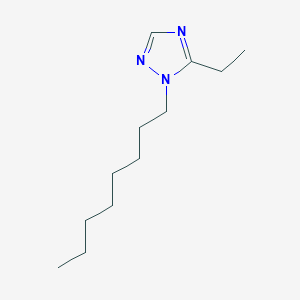
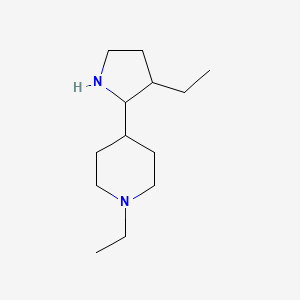
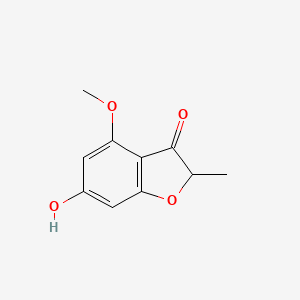

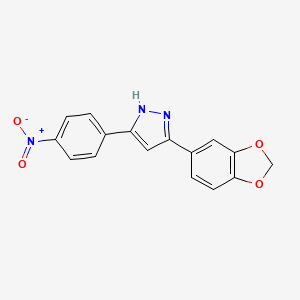
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
